molecular formula C6H11ClN2O B15365443 2-Oxazol-2-yl-propylamine hydrochloride

2-Oxazol-2-yl-propylamine hydrochloride

Cat. No.: B15365443
M. Wt: 162.62 g/mol
InChI Key: RAGYNGVJYZTHAZ-UHFFFAOYSA-N
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Description

2-Oxazol-2-yl-propylamine hydrochloride is a heterocyclic organic compound featuring an oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) linked to a propylamine moiety via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-5(4-7)6-8-2-3-9-6;/h2-3,5H,4,7H2,1H3;1H

InChI Key

RAGYNGVJYZTHAZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC=CO1.Cl

Origin of Product

United States

Scientific Research Applications

2-Oxazol-2-yl-propylamine hydrochloride has found applications in various scientific research areas:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, including antidiabetic, anticancer, and anti-inflammatory agents.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.

  • Material Science: It is utilized in the development of new materials with unique properties, such as polymers and catalysts.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-oxazol-2-yl-propylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxazole vs. Oxadiazole Derivatives
  • 2-Oxazol-2-yl-propylamine hydrochloride : Contains an oxazole ring (O, N heteroatoms) with a propylamine substituent.
  • 2-(5-Propyl-1,2,4-oxadiazol-3-yl)-2-propanamine hydrochloride (): Substitutes oxazole with a 1,2,4-oxadiazole ring (two N, one O).
  • 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride (): Features a diphenyl-substituted oxazole with a hydroxypropylamino group. The phenyl groups enhance lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity .
Substituent Effects
  • Propylamine vs. Piperidine : Piperidine-containing analogs (e.g., 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, ) replace the propylamine with a cyclic amine, increasing rigidity and basicity .
  • Cyclopropyl vs. Ethyl Groups : Cyclopropyl substituents (e.g., in ) improve metabolic stability by resisting oxidative degradation compared to linear alkyl chains .

Physicochemical Properties

Property 2-Oxazol-2-yl-propylamine HCl 1,2,4-Oxadiazole Analog () Diphenyl-oxazole ()
Molecular Formula C₈H₁₆ClN₃O (inferred) C₈H₁₆ClN₃O C₁₉H₁₉ClN₂O₂
Molecular Weight ~205.686 205.686 350.82
Key Functional Groups Oxazole, propylamine Oxadiazole, propyl Oxazole, diphenyl, hydroxypropyl
Solubility (HCl Salt) High (predicted) High Moderate (due to lipophilic groups)

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